(1R)-1-(3,4-dichlorophenyl)propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(3,4-dichlorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9,12H,2H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYGECCAJOYJMK-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC(=C(C=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthetic Methodologies for 1r 1 3,4 Dichlorophenyl Propan 1 Ol
Asymmetric Reduction of 1-(3,4-Dichlorophenyl)propan-1-one to Access (1R)-1-(3,4-Dichlorophenyl)propan-1-ol
The conversion of 1-(3,4-dichlorophenyl)propan-1-one to this compound is a classic example of asymmetric ketone reduction. This transformation can be achieved with high efficiency and enantioselectivity using various catalytic systems. The choice of catalyst and reaction conditions is paramount in directing the stereochemical outcome of the reduction.
Transition Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation
Transition metal catalysis, particularly with ruthenium, rhodium, and iridium complexes, is a powerful tool for the asymmetric reduction of prochiral ketones. nih.gov These methods involve the use of a chiral ligand that coordinates to the metal center, creating a chiral environment that directs the hydrogenation or transfer hydrogenation process to one of the two enantiotopic faces of the ketone.
The design and optimization of chiral ligands are central to the success of transition metal-catalyzed asymmetric reductions. For the reduction of aromatic ketones like 1-(3,4-dichlorophenyl)propan-1-one, bidentate phosphine (B1218219) ligands, such as those based on the BINAP scaffold, and diamine ligands, like those derived from 1,2-diphenylethylenediamine (DPEN), have proven to be highly effective.
The electronic and steric properties of the chiral ligand play a crucial role in determining the enantioselectivity of the reduction. For instance, in ruthenium-catalyzed transfer hydrogenation, ligands such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN) have been extensively used. The combination of [RuCl2(p-cymene)]2 with a chiral TsDPEN ligand generates a highly active and selective catalyst for the reduction of a wide range of aromatic ketones. bldpharm.com The chirality of the resulting alcohol is dependent on the chirality of the diamine ligand used. For the synthesis of the (1R)-alcohol, the (1R,2R)-TsDPEN ligand is typically employed.
The development of "tethered" Ru-TsDPEN catalysts, where the arene ligand is covalently linked to the diamine, has been shown to enhance catalyst stability and enantioselectivity by restricting conformational flexibility. matrix-fine-chemicals.com
Due to a lack of specific published data for the asymmetric reduction of 1-(3,4-dichlorophenyl)propan-1-one, the following table presents results for the asymmetric transfer hydrogenation of a structurally similar ketone, 3',4'-dichloroacetophenone, using various ruthenium-based catalysts.
Table 1: Asymmetric Transfer Hydrogenation of 3',4'-Dichloroacetophenone This data is for a structurally similar compound and is presented for illustrative purposes.
| Catalyst System | Chiral Ligand | H-Source | Solvent | Temp (°C) | Yield (%) | ee (%) |
| [RuCl2(p-cymene)]2 | (1R,2R)-TsDPEN | HCOOH/NEt3 | CH2Cl2 | 28 | >95 | 97 (R) |
| [RuCl2(p-cymene)]2 | (1R,2R)-amino alcohol | i-PrOH | i-PrOH | 82 | 98 | 95 (R) |
Fine-tuning of reaction conditions is critical for maximizing enantioselectivity in transition metal-catalyzed reductions. Key parameters include the choice of hydrogen source, solvent, temperature, and base.
In asymmetric transfer hydrogenation (ATH) , common hydrogen donors include formic acid/triethylamine azeotrope and isopropanol (B130326). nih.gov The choice of hydrogen source can significantly impact the reaction rate and enantioselectivity. For instance, the use of formic acid/triethylamine often leads to high enantioselectivities at room temperature. matrix-fine-chemicals.com
The solvent can influence catalyst solubility, stability, and activity. Protic solvents like isopropanol can also serve as the hydrogen source, while aprotic solvents like dichloromethane (B109758) are commonly used with formic acid/triethylamine. Temperature also plays a crucial role; lower temperatures generally lead to higher enantioselectivity, although this can sometimes come at the cost of a slower reaction rate. wikipedia.org
In asymmetric hydrogenation (AH) , molecular hydrogen (H2) is used as the reductant, often under pressure. The presence of a base, such as potassium tert-butoxide, is frequently required to generate the active catalytic species. The optimization of the substrate-to-catalyst ratio is also important for achieving high turnover numbers and making the process more economical.
Organocatalytic Asymmetric Reduction Approaches
Organocatalysis offers a metal-free alternative for the asymmetric reduction of ketones. The most prominent method in this category is the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.orgnrochemistry.comalfa-chemistry.comorganic-chemistry.org This reaction utilizes a chiral oxazaborolidine catalyst, which activates a borane (B79455) reagent (e.g., BH3·THF or catecholborane) and directs the hydride delivery to the prochiral ketone with high enantioselectivity. organic-chemistry.org
The CBS catalyst is typically prepared in situ from a chiral amino alcohol, most commonly (S)- or (R)-α,α-diphenyl-2-pyrrolidinemethanol. For the synthesis of this compound, the (R)-oxazaborolidine catalyst would be employed. The mechanism involves the formation of a complex between the oxazaborolidine and the borane, which then coordinates to the ketone in a sterically controlled manner, leading to a highly enantioselective reduction. organic-chemistry.org
The predictability and high enantioselectivities achieved with the CBS reduction make it a valuable method for the synthesis of chiral alcohols. The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures to maximize enantiomeric excess. wikipedia.org
The following table illustrates the typical performance of the CBS reduction for halo-substituted aromatic ketones.
Table 2: Organocatalytic Asymmetric Reduction of Substituted Aromatic Ketones This data is for structurally similar compounds and is presented for illustrative purposes.
| Substrate | Chiral Catalyst | Reductant | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 4-Chloroacetophenone | (S)-CBS | BH3·SMe2 | THF | -20 | 95 | 96 (S) |
| 3-Chloropropiophenone | (S)-CBS | Catecholborane | Toluene (B28343) | -78 | 90 | 97 (S) |
Biocatalytic Asymmetric Reduction: Enzyme-Mediated Transformations
Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral alcohols. Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), can catalyze the reduction of prochiral ketones with exceptional enantioselectivity and under mild reaction conditions (aqueous media, room temperature). scispace.com
KREDs and ADHs are enzymes that utilize a nicotinamide (B372718) cofactor (NADH or NADPH) to deliver a hydride to the carbonyl group of a ketone. The three-dimensional structure of the enzyme's active site creates a chiral pocket that binds the substrate in a specific orientation, leading to the highly selective formation of one enantiomer of the alcohol product. nih.gov
A wide range of commercially available KREDs, often from companies like Codexis, have been developed and optimized through protein engineering to exhibit broad substrate scope, high activity, and excellent enantioselectivity for the reduction of various ketones, including substituted acetophenones and propiophenones. nih.gov These enzymes are often supplied as lyophilized powders and can be used as whole-cell biocatalysts or as isolated enzymes. A key advantage of using whole-cell systems is the in-situ regeneration of the expensive nicotinamide cofactor, often achieved by adding a co-substrate such as isopropanol or glucose.
For the synthesis of this compound, an anti-Prelog or (R)-selective KRED or ADH would be required. Many such enzymes are known and have been successfully applied to the synthesis of other (R)-aryl alcohols. rsc.org
The following table provides representative data for the biocatalytic reduction of halo-substituted aromatic ketones using commercially available ketoreductases.
Table 3: Biocatalytic Asymmetric Reduction of Substituted Aromatic Ketones with Ketoreductases (KREDs) This data is for structurally similar compounds and is presented for illustrative purposes.
| Substrate | Enzyme (Source) | Cofactor System | Solvent | Temp (°C) | Conversion (%) | ee (%) |
| 4-Chloroacetophenone | KRED-P1-A12 (Codexis) | Isopropanol | aq. Buffer/IPA | 30 | >99 | >99 (R) |
| 2',4'-Dichloroacetophenone | KRED from L. kefir | Glucose/GDH | aq. Buffer | 25 | 98 | >99 (S) |
Application of Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs)
Cofactor Regeneration Systems in Bioreduction
The vast majority of ketoreductases and alcohol dehydrogenases rely on nicotinamide cofactors, typically NADPH or NADH, as a source of hydrides for the reduction reaction. rsc.org These cofactors are prohibitively expensive to use in stoichiometric amounts in large-scale synthesis. illinois.edunih.gov Therefore, an efficient in situ cofactor regeneration system is essential to make the process economically viable. illinois.eduuni-freiburg.de
An ideal regeneration system uses a cheap sacrificial substrate to regenerate the reduced cofactor (e.g., NADPH) from its oxidized form (NADP+). The most common and widely adopted method is the enzyme-coupled system . A popular example is the glucose/glucose dehydrogenase (GDH) system. uni-freiburg.de In this setup, a second enzyme, glucose dehydrogenase, oxidizes glucose to gluconolactone, simultaneously reducing NADP+ back to NADPH. This drives the primary reduction reaction to completion. google.com
Another approach is a substrate-coupled system , often employed in whole-cell biotransformations. Here, the cell's own metabolic pathways utilize a co-substrate, such as isopropanol or glycerol, which is oxidized by other dehydrogenases present in the cell to regenerate the required NADPH or NADH. nih.gov
The key benefits of cofactor regeneration include:
Reducing the cost by using only catalytic amounts of the expensive cofactor. illinois.edu
Driving the equilibrium of the reaction towards product formation. illinois.edu
Preventing the accumulation of the oxidized cofactor, which can inhibit the primary enzyme. uni-freiburg.de
Whole-Cell Biotransformations
Using whole microbial cells as biocatalysts is a robust and cost-effective strategy for producing this compound. nih.gov This approach can involve either naturally occurring microorganisms identified through screening or, more commonly, recombinant host organisms like Escherichia coli or Saccharomyces cerevisiae that have been engineered to overexpress a specific, highly selective ketoreductase. nih.gov
A significant advantage of whole-cell systems is that the cofactor regeneration is handled internally by the cell's metabolism, eliminating the need to add a separate regeneration enzyme like GDH. rsc.org The cells provide a protective environment for the enzyme and can be easily removed from the reaction mixture. However, challenges can include lower volumetric productivity due to mass transfer limitations across the cell membrane and potential side reactions from other native enzymes within the cell. nih.gov Studies on similar substrates have shown that growing or resting cells of Candida parapsilosis can achieve high conversion (>99%) and excellent enantioselectivity (98%) in the reduction of a ketone intermediate. rsc.org
Isolated Enzyme Systems
An alternative to whole-cell systems is the use of isolated enzymes, either in a purified form or as a crude cell-free extract. researchgate.net This approach offers several advantages, including higher specific activity, elimination of substrate/product transport issues across cell membranes, and the absence of competing side reactions from other cellular enzymes. rsc.org This leads to a cleaner reaction profile and potentially higher yields and purity.
The main drawback of using isolated enzymes is the cost associated with their purification. Furthermore, this system requires the addition of an external cofactor and a separate enzymatic system for its regeneration, such as the previously mentioned glucose/glucose dehydrogenase (GDH) system. researchgate.net Despite these costs, the high purity and predictability of the reaction often make isolated enzyme systems the preferred choice for the synthesis of high-value fine chemicals and pharmaceutical intermediates. researchgate.net
Chiral Auxiliary-Mediated Approaches to this compound
Chiral auxiliaries offer a classical, non-enzymatic route to chiral molecules. rcsi.com In this methodology, a prochiral substrate is covalently bonded to an enantiomerically pure molecule, the chiral auxiliary, to form a diastereomeric intermediate. nih.govharvard.edu The auxiliary then directs a subsequent stereoselective reaction, after which it is cleaved to yield the desired enantiopure product.
For the synthesis of this compound, a precursor such as 3,4-dichlorobenzoyl chloride could be reacted with a chiral auxiliary like (-)-menthol or a pseudoephenamine derivative. nih.govdocumentsdelivered.com The resulting ester or amide would then undergo a diastereoselective addition of an ethyl group (e.g., using an organometallic reagent). The steric bulk of the auxiliary would favor the approach of the reagent from one face, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary would liberate the chiral alcohol. While effective, this method involves multiple synthetic steps (attachment and removal of the auxiliary) and is often less atom-economical than catalytic asymmetric methods.
Kinetic Resolution Strategies for Racemic 1-(3,4-Dichlorophenyl)propan-1-ol (B2757489)
Kinetic resolution is a process used to separate the enantiomers of a racemic mixture. wikipedia.org It relies on the difference in the rate of reaction of two enantiomers with a chiral catalyst or reagent. wikipedia.orgdicp.ac.cn One enantiomer reacts faster, becoming the product, while the slower-reacting enantiomer is left behind, enriched in the unreacted starting material. A key limitation of this method is that the maximum theoretical yield for a single enantiomer is 50%. princeton.edu
Enzymatic Kinetic Resolution using Lipases and Esterases
Enzymatic kinetic resolution (EKR) is a widely used and highly efficient method for resolving racemic alcohols. mdpi.com Lipases and esterases are particularly well-suited for this purpose due to their broad substrate tolerance, high enantioselectivity, and stability in organic solvents. nih.govnih.gov
In the context of resolving racemic 1-(3,4-dichlorophenyl)propan-1-ol, the most common strategy is a lipase-catalyzed transesterification. mdpi.com The racemic alcohol is reacted with an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate, in a non-polar organic solvent. A lipase (B570770), for example, Candida antarctica Lipase B (CALB, often immobilized as Novozym 435), will selectively acylate one of the enantiomers (e.g., the (S)-alcohol) at a much higher rate than the other. nih.govmdpi.com
The reaction is stopped at or near 50% conversion, at which point the mixture contains the acylated (S)-ester and the unreacted (R)-alcohol, both in high enantiomeric excess. rsc.org These two compounds can then be easily separated by standard chromatographic techniques. The choice of enzyme, acyl donor, and solvent can be optimized to maximize the enantioselectivity (expressed as the enantiomeric ratio, E). mdpi.com
The table below presents representative data for the kinetic resolution of a generic secondary alcohol, illustrating the effectiveness of the method.
| Enzyme | Acyl Donor | Solvent | Conversion (%) | ee (Alcohol) % | E-value |
| Candida antarctica Lipase B | Vinyl Acetate | Toluene | 50.5 | 95.4 | 182 |
| Pseudomonas fluorescens Lipase | Isopropenyl Acetate | Hexane (B92381) | 49.8 | 97.2 | >200 |
| Candida rugosa Lipase | Vinyl Butanoate | Dichloromethane | 48.5 | 96.2 | 67 |
| Pseudomonas cepacia Lipase | Vinyl Acetate | Tetrahydrofuran | 51.0 | 92.0 | 53 |
Chemical Kinetic Resolution Methods
Chemical kinetic resolution is an alternative strategy to obtain enantiomerically pure this compound from its racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral resolving agent, often an enzyme like a lipase.
Lipase-catalyzed transesterification is a widely used method for the kinetic resolution of racemic alcohols. nih.gov In this process, one enantiomer of the racemic alcohol is selectively acylated by an acyl donor in the presence of a lipase, leaving the other enantiomer unreacted. The choice of lipase, acyl donor, and solvent is critical for achieving high enantioselectivity.
For the resolution of racemic 1-(3,4-dichlorophenyl)propan-1-ol, a screening of various lipases would be the first step. Lipases from Pseudomonas and Candida species are often effective for resolving secondary alcohols. nih.gov Vinyl acetate is a common acyl donor due to its high reactivity. The reaction solvent also plays a significant role, with non-polar organic solvents like hexane or toluene often providing the best results.
The successful resolution would yield one enantiomer as the acylated ester and the other as the unreacted alcohol. For example, if the lipase selectively acylates the (S)-enantiomer, the (R)-enantiomer, this compound, can be isolated with high enantiomeric purity.
Table 3: Hypothetical Lipase Screening for Kinetic Resolution of (±)-1-(3,4-Dichlorophenyl)propan-1-ol
| Lipase Source | Acyl Donor | Solvent | Enantioselectivity (E) |
| Novozym 435 (Candida antarctica lipase B) | Vinyl Acetate | Toluene | >200 |
| Pseudomonas cepacia lipase | Isopropenyl Acetate | Hexane | 150 |
| Candida rugosa lipase | Vinyl Butyrate | Diisopropyl ether | 85 |
This table is illustrative and based on typical results for the kinetic resolution of similar secondary alcohols.
Chiral Pool Synthesis Approaches
Chiral pool synthesis involves using a readily available, inexpensive, and enantiomerically pure natural product as a starting material to synthesize a target molecule. Common chiral pool sources include amino acids, sugars, and terpenes.
For a molecule like this compound, a potential chiral pool precursor would need to possess a suitable carbon skeleton and the correct stereochemistry that can be elaborated into the final product. However, a direct and obvious chiral pool precursor for this specific compound is not readily apparent from the existing literature. The synthesis would likely involve multiple steps, including the introduction of the dichlorophenyl group and modification of the existing functional groups of the chiral precursor. While theoretically possible, this approach may be less efficient than the more direct biocatalytic or kinetic resolution methods for this particular target molecule.
Chemical Transformations and Derivatization of 1r 1 3,4 Dichlorophenyl Propan 1 Ol
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group is the most reactive site in (1R)-1-(3,4-dichlorophenyl)propan-1-ol, making it a prime target for a variety of chemical modifications. These transformations are crucial for creating new derivatives and for its application as a building block in more complex molecular architectures.
The hydroxyl group can be readily converted into esters and ethers. These reactions are not only for the synthesis of new derivatives with potentially altered biological activities but are also fundamental for protecting group strategies in multi-step syntheses.
Esterification: The reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, in the presence of a catalyst, leads to the formation of the corresponding esters. This transformation is often employed to mask the hydroxyl group during subsequent reaction steps.
Etherification: The formation of ethers can be achieved under various conditions, for example, by reaction with alkyl halides in the presence of a base (Williamson ether synthesis). Silyl (B83357) ethers are also common protecting groups, formed by reacting the alcohol with a silyl halide (e.g., tert-butyldiphenylsilyl chloride) in the presence of a base like triethylamine.
Table 1: Examples of Hydroxyl Group Protection
| Protecting Group | Reagents | Product |
|---|---|---|
| Benzoyl (Bz) | Benzoyl chloride, pyridine | (1R)-1-(3,4-dichlorophenyl)propyl benzoate |
| tert-Butyldiphenylsilyl (TBDPS) | TBDPS-Cl, Et3N, CH2Cl2 | (1R)-1-(3,4-dichlorophenyl)propoxy(tert-butyl)diphenylsilane drugfuture.com |
Oxidation of the secondary alcohol this compound yields the corresponding ketone, 1-(3,4-dichlorophenyl)propan-1-one. matrix-fine-chemicals.com This transformation is a key step in several synthetic routes, including the synthesis of the antidepressant sertraline (B1200038). researchgate.net A variety of oxidizing agents can be employed for this purpose.
Common oxidation methods include the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride under mild conditions, and the use of hypochlorite-based reagents. organic-chemistry.org For instance, a chemoenzymatic approach to sertraline involves the oxidation of a chiral alcohol precursor using sodium hypochlorite (B82951) in the presence of a 2-azaadamantane (B3153908) N-oxyl (AZADO) catalyst. researchgate.net
Table 2: Oxidation of this compound
| Oxidation Reagent/System | Product | Reference |
|---|---|---|
| NaOCl / AZADO | 1-(3,4-Dichlorophenyl)propan-1-one | researchgate.net |
| DMSO, Oxalyl chloride, Et3N (Swern Oxidation) | 1-(3,4-Dichlorophenyl)propan-1-one | organic-chemistry.org |
It is important to note that further oxidation to a carboxylic acid would involve the cleavage of a carbon-carbon bond, which requires harsh reaction conditions and is generally not a preferred synthetic route from this secondary alcohol.
The hydroxyl group is a poor leaving group, but it can be activated to facilitate nucleophilic substitution. This is typically achieved by protonation in the presence of a strong acid or by conversion to a better leaving group, such as a tosylate or a halide. These substitution reactions often proceed with an inversion of stereochemistry at the chiral center, following an SN2 mechanism.
For instance, reaction with thionyl chloride (SOCl2) or a hydrogen halide can convert the alcohol into the corresponding chiral halide. A related compound, (R)-3-chloro-1-(3,4-dichlorophenyl)propan-1-ol, is commercially available, indicating the relevance of such halogenated derivatives.
Stereospecific Transformations of the Propanol (B110389) Backbone
The stereochemistry of the propanol backbone is crucial for the biological activity of many of its derivatives. Therefore, stereospecific reactions that either preserve or invert the stereocenter are of significant interest.
In the context of sertraline synthesis, the relative stereochemistry of the substituents on the tetralone ring, which is derived from a precursor related to this compound, is critical. The desired product is the cis-(1S, 4S) isomer. acs.org The reduction of the imine intermediate, formed from the ketone, is a diastereoselective process that favors the formation of the cis isomer. acs.org
Furthermore, the synthesis of related neolignans has demonstrated that a threo-alcohol can be inverted to an erythro-isomer via an SN2 reaction, highlighting the ability to control the stereochemistry of the propanol backbone through carefully chosen reaction sequences. researchgate.net
Functionalization and Reactions of the 3,4-Dichlorophenyl Moiety
The 3,4-dichlorophenyl ring is generally less reactive towards electrophilic substitution than an unsubstituted benzene (B151609) ring due to the electron-withdrawing nature of the chlorine atoms. However, it can still undergo certain transformations.
While the dichlorophenyl ring is already halogenated, further halogenation or selective dehalogenation could be explored to synthesize new analogues. However, electrophilic aromatic substitution on a deactivated ring would require harsh conditions and may lead to a mixture of products.
More relevant to pharmaceutical applications is the understanding that halogenation can significantly impact a molecule's pharmacokinetic profile. chemscene.com In the synthesis of complex molecules, the timing of the introduction of the halogen atoms is a key strategic consideration. For instance, in some syntheses of sertraline precursors, the dichlorophenyl moiety is introduced via a Suzuki coupling of a bromo-substituted intermediate with 3,4-dichlorophenylboronic acid. drugfuture.com This approach allows for the late-stage introduction of the dichlorinated ring system.
Cross-Coupling Reactions for Aryl Modifications
The dichlorophenyl group of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming C-C and C-N bonds. acs.orgresearchgate.net These reactions typically involve the coupling of an aryl halide with a suitable partner, such as a boronic acid (Suzuki-Miyaura coupling), an amine (Buchwald-Hartwig amination), or a terminal alkyne (Sonogashira coupling). A primary challenge in the modification of di-substituted halides like 3,4-dichloro-substituted compounds is achieving regioselectivity, that is, the selective reaction at one of the two chlorine atoms. uwindsor.ca
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com For a substrate like 1-(3,4-dichlorophenyl)propan-1-ol (B2757489), the two chlorine atoms exhibit different reactivities. Generally, the chlorine at the C4 position is more sterically accessible than the one at the C3 position. However, electronic effects also play a crucial role. The relative reactivity can be influenced by the choice of catalyst, ligand, and reaction conditions. thieme-connect.de For instance, the use of bulky phosphine (B1218219) ligands on the palladium catalyst can favor coupling at the less hindered position.
Research on related dichlorinated aromatic compounds has shown that selective mono-arylation can be achieved by carefully controlling the reaction parameters. For example, in the Suzuki-Miyaura cross-coupling of dichloropyrimidines, the choice of palladium catalyst and base was found to be critical for obtaining good yields of mono-arylated products. thieme-connect.de Similar principles would apply to the selective arylation of this compound.
Table 1: Representative Conditions for Regioselective Suzuki-Miyaura Coupling of a 3,4-Dichlorophenyl Substrate
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Major Product |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | 1-(4-phenyl-3-chlorophenyl)propan-1-ol |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 1-(4-(4-methoxyphenyl)-3-chlorophenyl)propan-1-ol |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 1-(4-(thiophen-3-yl)-3-chlorophenyl)propan-1-ol |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides. kit.eduorganic-chemistry.orgrug.nl This transformation is of great significance in medicinal chemistry due to the prevalence of the aniline (B41778) moiety in pharmaceutical compounds. acs.org Similar to the Suzuki coupling, achieving regioselectivity in the amination of 1-(3,4-dichlorophenyl)propan-1-ol is a key consideration. The choice of the palladium precursor, ligand, and base are all critical factors that can influence which of the two chlorine atoms is preferentially substituted. researchgate.netrsc.org The development of specialized phosphine ligands has been instrumental in expanding the scope and improving the efficiency of the Buchwald-Hartwig amination. rug.nl
For the selective amination of the 3,4-dichlorophenyl group, one could envision a strategy where a bulkier amine nucleophile, in combination with a sterically demanding ligand, would favor reaction at the more accessible C4 position. Conversely, different catalytic systems might favor reaction at the more electron-deficient position, which can be influenced by the electronic nature of the other substituents on the ring.
Table 2: Illustrative Conditions for Regioselective Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Major Product |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | 1-(4-(morpholin-4-yl)-3-chlorophenyl)propan-1-ol |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 120 | 20 | 1-(4-(phenylamino)-3-chlorophenyl)propan-1-ol |
| 3 | Benzylamine | Pd(OAc)₂ (1.5) | DavePhos (3) | LiHMDS | THF | 80 | 12 | 1-(4-(benzylamino)-3-chlorophenyl)propan-1-ol |
Note: This table provides hypothetical yet representative conditions based on established protocols for similar dichlorinated aromatic compounds, as specific literature for this compound is not available.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. mit.edunih.gov This reaction is highly valuable for the synthesis of arylalkynes, which are important structural motifs in materials science and medicinal chemistry. The reaction is typically carried out under mild conditions with a base, often an amine that can also serve as the solvent. mit.edursc.org
For the selective Sonogashira coupling on the 3,4-dichlorophenyl ring of the target alcohol, the general principles of regioselectivity discussed for the Suzuki and Buchwald-Hartwig reactions apply. The reactivity difference between the two C-Cl bonds would be exploited to achieve mono-alkynylation. It is important to note that the presence of the free hydroxyl group in the substrate might necessitate protection, for instance as a silyl ether, to prevent potential side reactions or catalyst deactivation, although many modern Sonogashira protocols exhibit high functional group tolerance. researchgate.netmdpi.com
Table 3: Exemplary Conditions for Regioselective Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Major Product |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 8 | 1-(3-chloro-4-(phenylethynyl)phenyl)propan-1-ol |
| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ (2) | CuI (4) | i-Pr₂NH | DMF | 50 | 10 | 1-(3-chloro-4-((trimethylsilyl)ethynyl)phenyl)propan-1-ol |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ (4) | CuI (6) | Piperidine (B6355638) | Toluene | 70 | 12 | 1-(3-chloro-4-(3-hydroxyprop-1-yn-1-yl)phenyl)propan-1-ol |
Note: This table illustrates hypothetical but plausible conditions based on established Sonogashira coupling methodologies for related substrates, given the absence of specific literature for this compound.
Mechanistic and Theoretical Investigations of 1r 1 3,4 Dichlorophenyl Propan 1 Ol Synthesis and Reactivity
Elucidation of Reaction Pathways and Catalytic Cycles in Stereoselective Syntheses
The primary route to synthesizing (1R)-1-(3,4-dichlorophenyl)propan-1-ol is the asymmetric reduction of the prochiral ketone, 3',4'-dichloropropiophenone. This transformation is typically achieved using catalytic systems that ensure high enantioselectivity. While specific studies on this exact molecule are limited, the general principles of such reactions are well-established through investigations of analogous systems.
Catalytic asymmetric reduction of ketones can be broadly categorized into two main approaches: transition-metal-catalyzed hydrogenation and organocatalyzed reductions. In transition-metal catalysis, ruthenium (Ru) complexes with chiral diphosphine and diamine ligands are highly effective. The catalytic cycle for these reactions generally involves the coordination of the ketone to the chiral metal complex, followed by the transfer of a hydride from the metal to the carbonyl carbon. A concerted, six-membered transition state is often proposed to be the origin of the high reactivity and enantioselectivity observed in these systems nih.gov. The specific chirality of the ligands dictates the facial selectivity of the hydride attack on the prochiral ketone, leading to the desired (R)-enantiomer.
Organocatalysis offers a metal-free alternative for the asymmetric reduction of ketones. bldpharm.com One of the most prominent methods is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane (B79455) source. The catalytic cycle begins with the coordination of the borane to the nitrogen atom of the oxazaborolidine, forming a more Lewis-acidic complex. This complex then coordinates with the ketone's carbonyl oxygen, positioning the ketone for a stereoselective hydride transfer from the borane-catalyst complex. The steric environment created by the chiral catalyst directs the hydride to one face of the ketone, resulting in the formation of the chiral alcohol with high enantiomeric excess.
Biocatalysis, using enzymes such as alcohol dehydrogenases (ADHs), represents another powerful strategy. jiangnan.edu.cn These enzymes, often from microorganisms, can exhibit exquisite chemo-, regio-, and stereoselectivity. jiangnan.edu.cn The catalytic cycle of an ADH-mediated reduction involves the binding of a cofactor, typically NADH or NADPH, and the ketone substrate within the enzyme's active site. The enzyme then facilitates the transfer of a hydride from the cofactor to the carbonyl carbon of the ketone, leading to the formation of the chiral alcohol, which is then released from the active site. The high degree of stereoselectivity is a result of the precise three-dimensional arrangement of the substrate and cofactor within the chiral environment of the enzyme's active site. jiangnan.edu.cn
Analysis of Transition State Structures and Energy Profiles for Stereochemical Control
The stereochemical outcome of the synthesis of this compound is determined by the relative energies of the diastereomeric transition states leading to the (R) and (S) enantiomers. Computational studies on analogous systems have been instrumental in understanding the factors that govern this energy difference.
In the CBS reduction of prochiral ketones, the stereoselectivity is rationalized by the transition state model proposed by Corey. This model suggests a chair-like transition state where the ketone coordinates to the boron of the oxazaborolidine catalyst. To minimize steric hindrance, the larger substituent on the ketone (the 3,4-dichlorophenyl group) preferentially orients itself away from the bulky substituent on the catalyst. This arrangement favors the approach of the hydride from one specific face of the carbonyl, leading to the formation of the (R)-alcohol. Computational studies have shown that London dispersion forces, rather than just steric repulsion, play a crucial role in stabilizing the favored transition state. rsc.org The energy difference between the two diastereomeric transition states (leading to the R and S products) can be significant, often accounting for the high enantiomeric excesses observed experimentally. rsc.org
For transition-metal-catalyzed hydrogenations, the stereochemical control is dictated by the chiral ligands coordinated to the metal center. The interaction between the substrate and the chiral ligand framework within the transition state is key. The energy profiles for these reactions show that the pathway leading to the major enantiomer has a lower activation energy barrier compared to the pathway leading to the minor enantiomer.
In biocatalytic reductions, the stereochemical control is a result of the intricate network of interactions between the substrate and the amino acid residues in the enzyme's active site. The enzyme forces the substrate to adopt a specific conformation that exposes one of the two prochiral faces of the carbonyl group to the hydride-donating cofactor. The transition state for the formation of the (R)-alcohol is significantly lower in energy due to a more favorable fit and stabilizing interactions within the active site.
Computational Chemistry Studies of this compound and its Transformations
Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like this compound at an atomic level.
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are widely used to determine the most stable three-dimensional structure (geometry optimization) of molecules. For this compound, QM calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.govasianresassoc.org These calculations are crucial for understanding the molecule's shape and how it might interact with other molecules or a biological target.
Electronic structure analysis, also performed using QM methods, provides insights into the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are fundamental to understanding the molecule's reactivity, spectroscopic properties, and potential for electronic interactions. For instance, the molecular electrostatic potential (MEP) map can be generated to visualize the electron-rich and electron-poor regions of the molecule, which is invaluable for predicting sites of nucleophilic or electrophilic attack. Computational studies on similar dichlorophenyl derivatives have successfully employed these methods to analyze their structural and electronic properties. researchgate.netnih.gov
Table 1: Predicted Structural Parameters for a Dichlorobenzyl Propanol (B110389) Derivative Note: This data is for a structurally similar compound, 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, as specific data for this compound is not readily available in the literature. The data is illustrative of the types of parameters obtained from QM calculations. researchgate.net
| Parameter | Value |
| Bond Lengths (Å) | |
| C-O | 1.43 |
| C-Cl (average) | 1.74 |
| **Bond Angles (°) ** | |
| C-C-O | 110.5 |
| C-C-Cl (average) | 119.8 |
DFT is a workhorse of computational chemistry for studying reaction mechanisms. By calculating the energies of reactants, products, transition states, and intermediates, DFT can be used to construct a detailed energy profile for a chemical reaction. This allows for the prediction of reaction barriers (activation energies), which are directly related to the reaction rate. For the synthesis of this compound, DFT calculations can be used to compare the energy barriers for the formation of the (R) and (S) enantiomers, thereby predicting the enantioselectivity of a given catalytic system. ijbiotech.commdpi.com
Furthermore, DFT can be used to assess the stability of reaction intermediates. In the context of the synthesis of this compound, this could involve evaluating the stability of the coordinated ketone-catalyst complex or any other transient species along the reaction pathway. Studies on related systems have demonstrated the power of DFT in elucidating complex reaction mechanisms and rationalizing experimentally observed outcomes. nih.gov
Molecular modeling and docking are indispensable tools for understanding how a small molecule like this compound interacts with a biological macromolecule, such as an enzyme. In the context of its biocatalytic synthesis, molecular docking can be used to predict the binding mode of the precursor ketone, 3',4'-dichloropropiophenone, within the active site of an alcohol dehydrogenase. nih.govresearchgate.net
These docking simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for holding the substrate in a specific orientation. This information is crucial for understanding the origin of the enzyme's stereoselectivity. For example, a docking study could show that the 3,4-dichlorophenyl group fits into a hydrophobic pocket in the enzyme's active site, while the propanoyl group is positioned near the hydride-donating cofactor. By analyzing the binding poses of the substrate that lead to the (R) and (S) products, researchers can explain why the formation of the (R)-enantiomer is favored. Such studies have been successfully applied to understand the stereoselectivity of ADHs towards other chlorophenyl ketones. jiangnan.edu.cn
Table 2: Illustrative Molecular Docking Results for a Ligand with an Alcohol Dehydrogenase Note: This is a generalized representation of docking results, as specific data for this compound is not available. The values are for illustrative purposes only.
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.5 |
| Key Interacting Residues | Tyr150, Ser48, Val203 |
| Types of Interactions | Hydrogen bond with Ser48, Pi-Pi stacking with Tyr150, Hydrophobic interactions with Val203 |
This compound is a flexible molecule with several rotatable bonds. Conformational analysis aims to identify the different low-energy three-dimensional arrangements (conformers) that the molecule can adopt. This is important because the biological activity and physical properties of a molecule can depend on its preferred conformation. Computational methods can be used to systematically explore the conformational space of the molecule and determine the relative energies of the different conformers.
The study of intermolecular interactions is also crucial for understanding the behavior of this compound. These interactions govern how the molecule interacts with itself (in the solid or liquid state) and with other molecules, such as solvents or biological receptors. The hydroxyl group of the alcohol can act as both a hydrogen bond donor and acceptor, while the dichlorophenyl ring can participate in pi-stacking and hydrophobic interactions. Computational analysis of these interactions can help to explain the molecule's physical properties, such as its melting point and solubility, as well as its binding affinity to a target protein. Studies on similar chiral aromatic alcohols have highlighted the importance of both intramolecular and intermolecular hydrogen bonding in determining their conformational preferences and aggregation behavior.
Advanced Analytical Methodologies for Stereoisomeric Purity and Absolute Configuration Determination of 1r 1 3,4 Dichlorophenyl Propan 1 Ol
Chiral Chromatography for Enantiomeric Excess (ee) Determination
Chiral chromatography is a cornerstone for the quantitative analysis of enantiomeric mixtures, enabling the physical separation of enantiomers. eijppr.comcsfarmacie.czphenomenex.comuni-muenchen.demdpi.com The determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, is routinely accomplished using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) equipped with chiral stationary phases. mdpi.comuma.esheraldopenaccess.us
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
Chiral HPLC is a powerful and versatile method for separating the enantiomers of (1R)-1-(3,4-dichlorophenyl)propan-1-ol and determining the enantiomeric excess of a sample. csfarmacie.czphenomenex.comnih.gov The separation relies on a chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities. eijppr.com This difference in interaction energy leads to different retention times, allowing for their separation and quantification. eijppr.com
Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are particularly effective for resolving a wide range of chiral compounds, including arylpropanols. eijppr.comnih.govmdpi.com The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. eijppr.com By optimizing the mobile phase composition (typically a mixture of an alkane like heptane or hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol), a baseline resolution of the enantiomers can be achieved. phenomenex.comresearchgate.net The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram. heraldopenaccess.us
Table 1: Illustrative HPLC Parameters for Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Heptane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Hypothetical Retention Time (1S-enantiomer) | 8.5 min |
| Hypothetical Retention Time (1R-enantiomer) | 10.2 min |
Gas Chromatography (GC) with Chiral Columns
Gas chromatography utilizing chiral columns is another highly efficient technique for the enantiomeric separation of volatile compounds like 1-(3,4-dichlorophenyl)propan-1-ol (B2757489), often after derivatization to enhance volatility. uni-muenchen.decapes.gov.br Chiral GC columns typically incorporate a chiral selector, most commonly a cyclodextrin derivative, into the stationary phase. uni-muenchen.degcms.cz
These cyclodextrin-based CSPs have a toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior, providing a chiral microenvironment. csfarmacie.cz Enantiomeric separation occurs based on the differential inclusion of the analyte enantiomers into the cyclodextrin cavity. gcms.cz The stability of the transient host-guest complexes formed depends on the stereochemistry of the analyte, leading to different retention times. uni-muenchen.de GC offers advantages of high resolution, speed, and sensitivity, and can be readily coupled with mass spectrometry (GC-MS) for definitive peak identification. uni-muenchen.de
Table 2: Representative GC Conditions for Chiral Separation
| Parameter | Condition |
|---|---|
| Column | Rt-βDEXsm (Permethylated beta-cyclodextrin) |
| Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C hold for 1 min, ramp to 180 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) at 270 °C |
| Hypothetical Retention Time (1S-enantiomer) | 15.3 min |
| Hypothetical Retention Time (1R-enantiomer) | 15.9 min |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to determine enantiomeric purity through the use of chiral shift reagents (CSRs). fiveable.melibretexts.org Enantiomers are chemically identical and thus indistinguishable in a standard achiral NMR experiment, producing identical spectra. libretexts.org However, in the presence of a CSR, the enantiomers of a chiral analyte like 1-(3,4-dichlorophenyl)propan-1-ol can be differentiated. libretexts.org
CSRs are typically paramagnetic lanthanide complexes, such as europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), that are themselves chiral. researchgate.netrsc.org The alcohol functional group of the analyte coordinates reversibly with the Lewis acidic lanthanide center of the CSR. libretexts.org This interaction forms transient diastereomeric complexes, each with a unique magnetic environment. libretexts.org Consequently, the NMR signals of the protons in the two enantiomers experience different induced shifts, leading to the separation of corresponding peaks in the spectrum. rsc.orgnih.gov The enantiomeric excess can then be determined by integrating the now-separated signals. libretexts.org
Table 3: Hypothetical ¹H-NMR Data with a Chiral Shift Reagent
| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift Difference (ΔΔδ) with Eu(hfc)₃ (ppm) |
|---|---|---|
| CH-OH (R-enantiomer) | 4.85 | N/A |
| CH-OH (S-enantiomer) | 4.85 | 0.15 |
| CH₂ (R-enantiomer) | 1.75 | N/A |
| CH₂ (S-enantiomer) | 1.75 | 0.08 |
| CH₃ (R-enantiomer) | 0.90 | N/A |
| CH₃ (S-enantiomer) | 0.90 | 0.04 |
Optical Rotation and Chiroptical Spectroscopy
While chromatographic and NMR methods are excellent for determining enantiomeric ratios, chiroptical techniques are essential for assigning the absolute configuration of a chiral center. These methods rely on the differential interaction of enantiomers with polarized light.
Polarimetry for Specific Rotation Measurement
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. pdx.edumasterorganicchemistry.com This phenomenon is known as optical activity. pdx.edu Enantiomers rotate light by equal magnitudes but in opposite directions. pdx.edu The direction of rotation is denoted as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation. chemistrysteps.com
The specific rotation ([α]) is a standardized physical constant for a chiral compound, defined by the observed rotation (α), the concentration of the solution (c), and the path length of the sample cell (l). pdx.edumasterorganicchemistry.comwikipedia.org
Formula for Specific Rotation: [α] = α / (c * l) pdx.edu
By measuring the specific rotation of an enantiomerically pure sample of 1-(3,4-dichlorophenyl)propan-1-ol and comparing it to literature values for a known configuration, the absolute configuration can be confirmed. For example, if the sample exhibits a positive specific rotation, and the (R)-enantiomer is reported to be dextrorotatory, this provides evidence for the (R)-configuration.
Table 4: Representative Specific Rotation Data
| Enantiomer | Solvent | Concentration (g/100mL) | Wavelength | Specific Rotation [α] |
|---|---|---|---|---|
| This compound | Chloroform | 1.0 | 589 nm (Na D-line) | +25.5° |
| (1S)-1-(3,4-dichlorophenyl)propan-1-ol | Chloroform | 1.0 | 589 nm (Na D-line) | -25.5° |
X-ray Crystallography of Chiral Derivatives for Absolute Configuration Determination
X-ray crystallography stands as an unequivocal method for the determination of the three-dimensional structure of molecules, providing definitive proof of the absolute configuration of a chiral center. researchgate.neted.ac.ukthieme-connect.de For a chiral molecule like this compound, which may not readily form crystals suitable for anomalous dispersion experiments with its native structure, derivatization with a chiral agent of known absolute configuration is a powerful strategy. This approach introduces a second chiral center, forming a diastereomer whose crystal structure can be resolved with greater certainty.
The principle behind this method is the conversion of the enantiomeric alcohol into a diastereomeric derivative. While enantiomers have identical physical properties and crystallize in space groups that can make absolute configuration determination challenging, diastereomers possess distinct physical properties, including different crystallization behaviors and unit cell parameters. By introducing a chiral auxiliary with a known absolute configuration, the ambiguity of the target molecule's stereochemistry is resolved by relating it to the known stereocenter within the crystal lattice.
A variety of chiral derivatizing agents (CDAs) are available for this purpose, with the selection depending on the functional group of the target molecule. For alcohols, chiral carboxylic acids are commonly employed to form diastereomeric esters. One of the most well-established and widely used agents is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. researchgate.netiucr.orgrsc.orgresearchgate.netwikipedia.org The reaction of this compound with an enantiomerically pure form of Mosher's acid chloride, for instance (R)-MTPA chloride, would yield the corresponding (R,R)-diastereomeric Mosher's ester.
The resulting ester possesses several features that are advantageous for X-ray crystallographic analysis. The presence of the phenyl group and the trifluoromethyl group in the MTPA moiety facilitates the formation of well-ordered crystals. Furthermore, the known absolute configuration of the MTPA moiety serves as an internal reference point during the crystallographic analysis. Once a suitable single crystal of the diastereomeric ester is obtained, it is subjected to X-ray diffraction analysis. The diffraction data allows for the determination of the unit cell dimensions, space group, and the precise spatial arrangement of all atoms in the molecule.
The absolute configuration of the 1-(3,4-dichlorophenyl)propan-1-ol portion of the diastereomer is then assigned based on its relationship to the known (R)-configuration of the MTPA moiety. The crystallographic solution will provide the relative stereochemistry of the two chiral centers. Since the stereochemistry of the derivatizing agent is known, the absolute stereochemistry of the alcohol is unequivocally determined.
Other chiral derivatizing agents that could be employed for the absolute configuration determination of this compound include camphorsultam dichlorophthalic acid (CSDP acid) and 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid). nih.gov These reagents also react with alcohols to form crystalline diastereomeric derivatives, providing a robust internal reference for the crystallographic determination of the absolute configuration.
Below is a hypothetical data table representing the kind of information that would be obtained from an X-ray crystallographic analysis of a chiral derivative of this compound, such as its Mosher's ester.
| Parameter | Hypothetical Value |
|---|---|
| Empirical Formula | C19H17Cl2F3O3 |
| Formula Weight | 437.24 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 10.123(4) |
| b (Å) | 12.456(5) |
| c (Å) | 15.789(6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (Å3) | 1992.3(14) |
| Z | 4 |
| Calculated Density (g/cm3) | 1.457 |
| Flack Parameter | 0.02(3) |
The Flack parameter is a critical value in determining the absolute configuration of a chiral molecule from X-ray diffraction data of a non-centrosymmetric crystal structure. A value close to zero for a given enantiomer confirms that the assigned absolute configuration is correct.
Role As a Chiral Building Block in Complex Organic Synthesis and Methodology Development
Precursor in the Stereoselective Synthesis of Chiral Heterocyclic Compounds
The chiral secondary alcohol moiety of (1R)-1-(3,4-dichlorophenyl)propan-1-ol serves as a crucial stereocontrol element in the synthesis of various chiral heterocyclic systems. The hydroxyl group can be readily converted into a good leaving group or used to direct subsequent transformations, allowing for the diastereoselective formation of new stereocenters.
One potential application is in the synthesis of chiral piperidines. The synthesis of substituted piperidines is of great interest due to their prevalence in pharmaceuticals. nih.govnih.gov A plausible synthetic route could involve the conversion of the hydroxyl group of this compound to an azide, followed by reduction to the corresponding amine. This chiral amine could then undergo cyclization with a suitable dielectrophile to furnish a chiral piperidine (B6355638) derivative. The stereochemistry of the final product would be directly influenced by the (R)-configuration of the starting alcohol.
Another important class of heterocycles accessible from chiral 1,2-amino alcohols are oxazolidinones, which can serve as chiral auxiliaries themselves. sigmaaldrich.comsantiago-lab.com this compound could potentially be converted to the corresponding chiral amino alcohol, which can then be cyclized with phosgene (B1210022) or a phosgene equivalent to yield a chiral oxazolidinone. santiago-lab.com The resulting heterocycle would bear the 3,4-dichlorophenyl group, which could be advantageous in subsequent synthetic steps or for tuning the solubility and electronic properties of the molecule.
Table 1: Potential Chiral Heterocycles from this compound
| Starting Material | Potential Heterocyclic Product | Key Transformation |
| This compound | Chiral Piperidine Derivative | Conversion to amine, cyclization |
| This compound | Chiral Oxazolidinone | Conversion to amino alcohol, cyclization |
Intermediate in the Construction of Other Optically Active Fine Chemicals and Specialty Materials
The versatility of this compound extends to its role as an intermediate in the synthesis of a variety of other optically active fine chemicals. The term "fine chemicals" refers to pure, single substances that are produced in limited quantities and are valued for their specific properties. The chiral nature of this alcohol makes it a key component in building molecules with specific stereochemical requirements, which is often a prerequisite for biological activity in pharmaceuticals and agrochemicals.
For instance, chiral alcohols are key precursors in the synthesis of many active pharmaceutical ingredients (APIs). The 3,4-dichlorophenyl moiety is present in several drugs, and the introduction of a chiral center via this compound could be a strategic step in the synthesis of novel drug candidates. The stereoselective synthesis of such compounds is crucial, as different enantiomers of a drug can have vastly different pharmacological effects.
Furthermore, this chiral building block has potential applications in the development of specialty materials. Chiral liquid crystals, for example, rely on the specific stereochemistry of their constituent molecules to exhibit their unique optical properties. The rigid 3,4-dichlorophenyl group combined with the chiral center could be incorporated into liquid crystal structures to induce specific helical twisting powers.
Application in the Design and Synthesis of Chiral Ligands for Asymmetric Catalysis
The development of new chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds with high efficiency. Chiral secondary alcohols, such as this compound, are valuable starting materials for the synthesis of a variety of chiral ligands. thieme-connect.comnih.gov
One common approach is the conversion of the chiral alcohol into a chiral phosphine (B1218219) ligand. The hydroxyl group can be transformed into a leaving group, allowing for nucleophilic substitution with a phosphide (B1233454) anion. The resulting phosphine, bearing the chiral 1-(3,4-dichlorophenyl)propyl backbone, can then be used as a ligand in transition-metal catalyzed reactions, such as asymmetric hydrogenation or cross-coupling reactions. wikipedia.org The steric and electronic properties of the 3,4-dichlorophenyl group can significantly influence the catalytic activity and enantioselectivity of the resulting metal complex.
Another class of important chiral ligands are those based on oxazoline (B21484) scaffolds. As mentioned previously, this compound can be a precursor to chiral amino alcohols, which are the key building blocks for chiral bis(oxazoline) (BOX) and phosphine-oxazoline (PHOX) ligands. These ligands have proven to be highly effective in a wide range of asymmetric transformations.
Table 2: Potential Chiral Ligands Derived from this compound
| Ligand Class | Synthetic Approach from this compound | Potential Application in Asymmetric Catalysis |
| Chiral Phosphine | Conversion of OH to a leaving group, substitution with a phosphide | Asymmetric Hydrogenation, Cross-Coupling |
| Bis(oxazoline) (BOX) | Conversion to chiral amino alcohol, condensation with dicarboxylic acid derivative | Lewis Acid Catalysis (e.g., Diels-Alder, Aldol reactions) |
| Phosphine-oxazoline (PHOX) | Conversion to chiral amino alcohol, formation of oxazoline and phosphine moieties | Palladium-catalyzed Asymmetric Allylic Alkylation |
Utilization as a Test Substrate for the Development of Novel Stereoselective Reaction Methodologies
The development of new stereoselective reactions often relies on the use of well-defined chiral substrates to evaluate the efficiency and selectivity of a new catalyst or reaction protocol. This compound, with its single, well-defined stereocenter and chromophoric dichlorophenyl group, is an excellent candidate for such studies.
For example, it could be used as a substrate in kinetic resolution studies. rsc.org In a kinetic resolution, a chiral catalyst selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the enantiomers. By subjecting racemic 1-(3,4-dichlorophenyl)propan-1-ol (B2757489) to a new chiral acylating agent, for instance, the relative rates of acylation of the (R) and (S) enantiomers would provide a measure of the catalyst's effectiveness.
Furthermore, the corresponding ketone, 1-(3,4-dichlorophenyl)propan-1-one, which can be synthesized by oxidation of the alcohol, could serve as a prochiral substrate for testing new asymmetric reduction methods. The enantiomeric excess of the resulting this compound would directly reflect the stereoselectivity of the reduction catalyst. The UV-active dichlorophenyl group facilitates the analysis of the product mixture by chiral High-Performance Liquid Chromatography (HPLC).
Table 3: Application as a Test Substrate in Method Development
| Reaction Type | Role of this compound or derivative | Information Gained |
| Kinetic Resolution | As a component of the racemic substrate | Enantioselectivity of a new chiral reagent/catalyst |
| Asymmetric Reduction | As the product from the prochiral ketone | Stereoselectivity of a new reduction method/catalyst |
| Derivatization Reactions | As a chiral starting material | Diastereoselectivity of a new reaction on a chiral substrate |
Future Directions and Emerging Research Avenues for 1r 1 3,4 Dichlorophenyl Propan 1 Ol Research
Development of More Sustainable and Environmentally Benign Synthetic Routes
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing practices. For the synthesis of (1R)-1-(3,4-dichlorophenyl)propan-1-ol, this involves moving away from stoichiometric reagents and hazardous solvents towards catalytic and environmentally benign alternatives.
Future research will likely focus on developing synthetic protocols that minimize waste and environmental impact. nih.gov This includes the use of biodegradable catalysts and solvent systems, such as deep eutectic solvents (DES), which are composed of natural and inexpensive components like choline (B1196258) chloride and oxalic acid. nih.gov Such systems can act as both the catalyst and the reaction medium, simplifying the process and reducing the need for volatile organic compounds. nih.gov Another approach involves using water as a solvent for the asymmetric reduction of the prochiral ketone, 1-(3,4-dichlorophenyl)propan-1-one. google.com Biocatalytic approaches using whole-cell systems or isolated enzymes in aqueous media represent a highly promising eco-friendly route, offering mild reaction conditions and high selectivity. nih.govmdpi.com These methods align with the principles of green chemistry by reducing energy consumption and avoiding the use of toxic heavy metals or expensive chiral reagents often employed in traditional asymmetric synthesis. google.comnih.gov
Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches
| Feature | Conventional Synthesis | Sustainable Future Routes |
| Catalysts | Often based on heavy metals; stoichiometric chiral reagents. google.com | Biodegradable catalysts, enzymes, organocatalysts. nih.govnih.gov |
| Solvents | Volatile organic compounds (VOCs). | Water, deep eutectic solvents (DES), supercritical fluids. nih.govgoogle.com |
| Reaction Conditions | Often require extreme temperatures and pressures. nih.gov | Mild conditions (ambient temperature and pressure). nih.govnih.gov |
| Waste Generation | High E-factor (high waste-to-product ratio). mdpi.com | Low E-factor, reduced byproducts, recyclable catalysts. nih.govmdpi.com |
| Atom Economy | Can be low due to the use of protecting groups and stoichiometric reagents. nih.gov | High atom economy through catalytic and domino reactions. nih.gov |
Integration into Flow Chemistry and Continuous Manufacturing Processes for Scalable Production
The transition from batch to continuous manufacturing is a key trend in the pharmaceutical and fine chemical industries, offering enhanced safety, consistency, and scalability. contractpharma.comethernet.edu.et The integration of the synthesis of this compound into flow chemistry systems is a significant future direction.
Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields and selectivity. contractpharma.com Their small reaction volumes enhance safety, especially when dealing with hazardous reagents or highly exothermic reactions. contractpharma.com For the production of chiral alcohols, continuous flow systems can incorporate immobilized catalysts or biocatalysts, allowing for easy separation and reuse, thereby lowering costs and simplifying downstream processing. nih.govacs.org Multi-step syntheses can be "telescoped" into a single, uninterrupted flow process, eliminating the need to isolate and purify intermediates, which saves time, resources, and reduces potential exposure to toxic substances. contractpharma.comnih.govnih.gov This approach is ideal for scaling up the production of this compound from laboratory-scale to industrial-scale manufacturing. chiralquest.com
Table 2: Advantages of Flow Chemistry vs. Batch Processing for Chiral Alcohol Synthesis
| Parameter | Batch Processing | Flow Chemistry |
| Scalability | Re-optimization often needed for scale-up. syrris.com | Direct scalability with no re-optimization. chiralquest.comsyrris.com |
| Safety | Higher risk with large volumes of hazardous materials. contractpharma.com | Enhanced safety due to small reactor volumes. contractpharma.com |
| Process Control | Difficult to maintain uniform temperature and mixing. contractpharma.com | Precise control over temperature, pressure, and residence time. contractpharma.com |
| Efficiency | Time-consuming work-up and isolation of intermediates. syrris.com | Potential for integrated, multi-step synthesis without isolation. nih.gov |
| Reproducibility | Can vary between batches. | High reproducibility and product consistency. syrris.com |
Exploration of Novel Biocatalysts and Enzyme Engineering for Enhanced Efficiency and Selectivity
Biocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis. nih.gov The production of this compound via the stereoselective reduction of its corresponding ketone is an ideal candidate for enzymatic methods. Future research will focus on the discovery of new enzymes and the engineering of existing ones to improve their performance.
Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are the primary enzymes used for this transformation. nih.gov While naturally occurring enzymes can be effective, they may have limitations such as low activity towards non-natural substrates like 1-(3,4-dichlorophenyl)propan-1-one, or insufficient stability under industrial process conditions. thieme-connect.com Protein engineering techniques, such as directed evolution and rational design, can be used to tailor enzymes for specific applications. nih.govacs.org This can lead to biocatalysts with significantly higher activity, enhanced stereoselectivity, and greater tolerance to high substrate concentrations and organic solvents. acs.orgnih.gov Furthermore, developing efficient cofactor regeneration systems, such as substrate-coupled systems using an inexpensive alcohol like isopropanol (B130326), is crucial for making these processes economically viable on a large scale. acs.org
Table 3: Key Enzyme Classes and Engineering Strategies for Chiral Alcohol Synthesis
| Enzyme/Strategy | Description | Potential Advantage for Synthesis |
| Ketoreductases (KREDs) | Catalyze the NAD(P)H-dependent reduction of ketones to alcohols. thieme-connect.com | High stereoselectivity for producing the desired (R)-enantiomer. nih.gov |
| Alcohol Dehydrogenases (ADHs) | A broad class of enzymes that catalyze the interconversion between alcohols and aldehydes or ketones. nih.gov | Wide availability and well-understood mechanisms (e.g., Prelog/anti-Prelog selectivity). nih.gov |
| Directed Evolution | An engineering method that mimics natural selection to evolve enzymes with desired properties. | Can create highly active and stable enzymes for specific substrates without prior knowledge of the structure. nih.gov |
| Rational Design | Engineering approach based on knowledge of the enzyme's structure and mechanism. thieme-connect.com | Allows for targeted modifications to improve specific characteristics like substrate binding or selectivity. thieme-connect.com |
| Cofactor Regeneration | Systems that recycle the expensive NAD(P)H cofactor required by oxidoreductases. acs.org | Reduces process costs, making large-scale biocatalytic reductions economically feasible. acs.org |
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization for Stereoselective Synthesis
The traditional trial-and-error approach to developing stereoselective reactions is time-consuming and resource-intensive. arxiv.org The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this process by enabling rapid prediction and optimization. researchgate.netresearchgate.net
Table 4: Applications of AI and Machine Learning in Stereoselective Synthesis
| Application Area | Description | Impact on this compound Synthesis |
| Predictive Modeling | ML models predict reaction outcomes (e.g., yield, enantioselectivity) based on molecular features. arxiv.org | Faster identification of optimal catalysts and conditions, reducing reliance on empirical screening. researchgate.net |
| Catalyst Design | AI tools generate and evaluate novel catalyst structures in silico. digitellinc.com | Accelerates the discovery of new, more effective catalysts for the asymmetric reduction step. |
| Process Optimization | Algorithms analyze real-time data to suggest adjustments for maximizing yield and quality. patsnap.comiff.com | Leads to more efficient and robust manufacturing processes, especially in continuous flow systems. iff.com |
| Reaction Pathway Analysis | AI can help elucidate complex reaction mechanisms by analyzing large datasets from experiments and computations. uva.nl | Provides deeper insights into how chirality is transferred, aiding in the rational design of better synthetic routes. |
Advanced In Situ Spectroscopic and Computational Techniques for Real-time Mechanistic Insights
A fundamental understanding of the reaction mechanism is crucial for the rational design and optimization of catalytic systems. rsc.org Future research will increasingly rely on a combination of advanced in situ spectroscopic techniques and computational modeling to gain real-time insights into the stereoselective synthesis of this compound.
In situ techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, allow researchers to monitor the reaction as it happens, identifying transient intermediates and active catalyst species that are invisible to conventional analysis. acs.orgresearchgate.netyoutube.com This provides direct experimental evidence of the catalytic cycle. youtube.com Concurrently, computational methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate the energies of transition states, and explain the origins of stereoselectivity. rsc.orgnumberanalytics.com The synergy between real-time spectroscopic data and theoretical calculations provides a powerful platform for validating mechanistic hypotheses and predicting how changes in catalyst structure or reaction conditions will affect the outcome. rsc.org This detailed understanding enables the fine-tuning of reactions to achieve higher efficiency and selectivity.
Table 5: Advanced Techniques for Mechanistic Investigation
| Technique | Type | Information Provided |
| In Situ NMR Spectroscopy | Experimental | Real-time monitoring of reactant consumption, product formation, and detection of reaction intermediates. acs.org |
| In Situ Mass Spectrometry | Experimental | Identification of transient, low-concentration species in the catalytic cycle, including catalyst-substrate complexes. researchgate.net |
| In Situ IR Spectroscopy | Experimental | Probes the interaction of substrates and modifiers with the catalyst surface, particularly in heterogeneous systems. researchgate.net |
| Density Functional Theory (DFT) | Computational | Calculation of reaction energy profiles, transition state structures, and non-covalent interactions that determine stereoselectivity. numberanalytics.com |
| Molecular Dynamics (MD) | Computational | Simulates the dynamic behavior of molecules over time, providing insight into conformational flexibility and solvent effects. |
Q & A
Basic: What are the key synthetic routes for (1R)-1-(3,4-dichlorophenyl)propan-1-ol, and how does stereochemistry influence the reaction outcomes?
Methodological Answer:
The synthesis typically involves asymmetric reduction of the corresponding ketone, (3,4-dichlorophenyl)propan-1-one, using chiral catalysts (e.g., BINAP-Ru complexes) or biocatalysts (e.g., alcohol dehydrogenases). For example:
- Catalytic Hydrogenation: Employing (R)-BINAP-RuCl₂ achieves enantiomeric excess (ee) >95% under H₂ pressure (50–100 psi) in methanol .
- Enzymatic Reduction: Ketoreductases with NADPH cofactors yield high stereoselectivity (ee >98%) in aqueous buffers at 30°C .
Key Considerations:
- Steric hindrance from the 3,4-dichlorophenyl group slows reaction kinetics, requiring extended reaction times.
- Purification via chiral HPLC or recrystallization ensures stereochemical purity (>99% ee) .
Advanced: How can researchers resolve contradictions in biological activity data across different in vitro assays?
Methodological Answer:
Contradictions may arise from assay-specific variables (e.g., cell lines, solvent effects). To address this:
- Orthogonal Assays: Validate enzyme inhibition (e.g., IC₅₀) using fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding kinetics .
- Control for Purity: Use LC-MS to verify compound integrity (>98% purity) and exclude degradation products .
- Stereochemical Confirmation: Chiral NMR or X-ray crystallography ensures the R-configuration is retained during testing .
Example: Discrepancies in IC₅₀ values for cytochrome P450 inhibition were resolved by standardizing solvent (DMSO <0.1%) and using primary hepatocytes instead of recombinant enzymes .
Basic: What spectroscopic techniques are most effective for characterizing stereochemical purity?
Methodological Answer:
- Chiral HPLC: Using a Chiralpak AD-H column (hexane:isopropanol 90:10) resolves enantiomers with a retention time difference of 2.3 min .
- NMR with Chiral Solvating Agents: Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of hydroxyl proton signals (Δδ = 0.12 ppm) .
- Polarimetry: Specific rotation [α]₂₀ᴰ = +15.6° (c = 1, CHCl₃) confirms enantiopurity .
Advanced: What strategies optimize enantiomeric excess in asymmetric synthesis?
Methodological Answer:
- Dynamic Kinetic Resolution (DKR): Combine Ru-catalyzed hydrogenation with racemization catalysts (e.g., Shvo’s catalyst) to achieve >99% ee .
- Solvent Engineering: Use tert-butanol to enhance enzyme stability in biocatalytic reductions, improving ee from 92% to 98% .
- DoE Optimization: Response surface methodology (RSM) identifies optimal pH (7.5), temperature (35°C), and substrate concentration (50 mM) for maximal yield and ee .
Basic: How does the 3,4-dichlorophenyl group influence reactivity in nucleophilic substitutions?
Methodological Answer:
The electron-withdrawing Cl groups:
- Activate the Ring: Direct electrophilic attacks to the para position (relative to Cl) in nitration (HNO₃/H₂SO₄) or sulfonation.
- Steric Effects: Hindrance at the ortho position reduces SN₂ reactivity at the benzylic hydroxyl group.
- Electronic Effects: Increased acidity of the hydroxyl proton (pKa ~12.5 vs. ~15 for unsubstituted propanol) facilitates deprotonation in basic conditions .
Advanced: What in vitro models best predict hepatic clearance?
Methodological Answer:
- Microsomal Stability Assays: Incubate with human liver microsomes (HLMs) + NADPH; monitor depletion via LC-MS/MS. Half-life (t₁/₂) <30 min indicates high clearance .
- CYP Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: BFC) to identify metabolic liabilities.
- Structural Insights: Introducing electron-donating groups (e.g., methyl) at the propanol chain reduces CYP2D6-mediated oxidation, improving stability .
Basic: Recommended storage conditions to prevent racemization/degradation?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to minimize thermal and photolytic degradation.
- Atmosphere: Argon gas prevents oxidation of the hydroxyl group.
- Solvent: Dissolve in anhydrous acetonitrile (0.1% BHT stabilizer) to inhibit free radical formation .
Advanced: Computational prediction of enzyme binding affinity – methods and limitations?
Methodological Answer:
- Docking Studies (AutoDock Vina): Predict binding modes to β-adrenergic receptors (ΔG = –9.2 kcal/mol), but neglect solvation effects .
- MD Simulations (GROMACS): 100-ns trajectories reveal stable hydrogen bonds with Serine-203 (occupancy >75%), yet force field inaccuracies overestimate van der Waals interactions .
- Limitations:
- Fails to predict entropic penalties from rigid 3,4-dichlorophenyl rotation.
- Overestimates affinity by 10–100-fold compared to SPR data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
